

# An In-depth Technical Guide to 1-Carboxycyclohexaneacetic Acid

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## Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

Cat. No.: B195815

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CAS Number: 67950-95-2

## Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Carboxycyclohexaneacetic acid** (CAS 67950-95-2), a molecule of significant interest in pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the synthesis of therapeutic agents, particularly serotonin 5-HT<sub>2A</sub> receptor antagonists.

## Chemical Identity and Physicochemical Properties

**1-Carboxycyclohexaneacetic acid** is a dicarboxylic acid featuring a cyclohexane ring. It is also widely known in the pharmaceutical industry as Gabapentin Impurity E.<sup>[1][2][3]</sup>

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	67950-95-2
IUPAC Name	1-(carboxymethyl)cyclohexane-1-carboxylic acid
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	186.21 g/mol
Synonyms	Gabapentin Impurity E, Gabapentin Related Compound E, Gabapentin Diacid, 1-(Carboxymethyl)cyclohexanecarboxylic acid

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	Solid	[4]
Melting Point	130-132 °C	[4]
Boiling Point	390.3 °C (predicted)	[4]
Density	1.246 g/cm <sup>3</sup> (predicted)	[4]
pKa (predicted)	4.85 ± 0.10 (strongest acidic), 5.08 ± 0.10 (weakest acidic)	[4]
LogP (predicted)	0.79	[4]

## Synthesis of 1-Carboxycyclohexaneacetic Acid

While specific literature detailing the synthesis of **1-Carboxycyclohexaneacetic acid** is not readily available, a robust synthesis can be adapted from established procedures for the closely related 1,1-Cyclohexanediacetic acid. The following is a representative experimental protocol.

## Experimental Protocol: Synthesis of 1-Carboxycyclohexaneacetic Acid (Adapted from the

## synthesis of 1,1-Cyclohexanediactic acid)

This procedure involves the hydrolysis of 1,1-cyclohexanediacetimide, which can be synthesized from 1,1-cyclohexanediacetic anhydride.

### Step 1: Synthesis of 1,1-Cyclohexanediacetimide

- Prepare an aqueous solution of hydroxylamine from hydroxylamine hydrochloride (23.4 g) and sodium carbonate (21.12 g) in water.
- To this solution, add 1,1-Cyclohexanediacetic anhydride (50 g) portion-wise with continuous stirring.
- Heat the reaction mixture to 70°C for 2 hours. An oily layer should separate.
- Cool the mixture and adjust the pH to 2 with 2N hydrochloric acid, leading to the precipitation of a crystalline solid.
- Filter the precipitate and wash it with water.
- The crude product can be purified by recrystallization from methanol/water to yield 1,1-cyclohexane-diacetic acid N-hydroxyimide.<sup>[1]</sup>

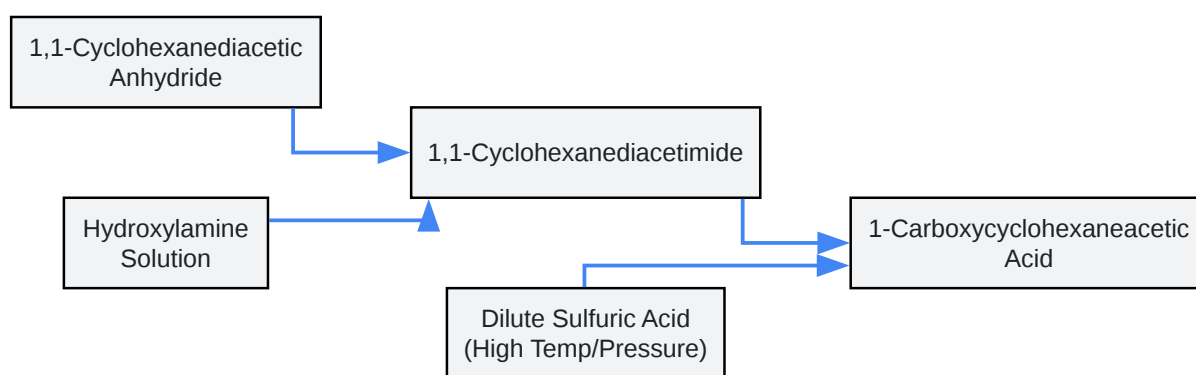
### Step 2: Hydrolysis to **1-Carboxycyclohexaneacetic Acid**

- In a suitable reaction vessel, dissolve the 1,1-cyclohexanediacetimide (1 equivalent) in a solution of dilute sulfuric acid (e.g., 15% v/v).
- Heat the mixture in a sealed high-temperature, high-pressure reactor to approximately 220°C.
- Maintain the reaction at this temperature for a designated period, monitoring the reaction progress by a suitable analytical technique such as TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.
- The product, **1-Carboxycyclohexaneacetic acid**, can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced

pressure.

- Further purification can be achieved by recrystallization.[5]

#### Workflow for the Synthesis of **1-Carboxycyclohexaneacetic Acid**



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Caption: Synthesis workflow for **1-Carboxycyclohexaneacetic acid**.

## Analytical Methodologies

As a known impurity of Gabapentin, standardized analytical methods exist for the detection and quantification of **1-Carboxycyclohexaneacetic acid**. The European Pharmacopoeia outlines an HPLC-UV method.

### Experimental Protocol: HPLC-UV Analysis of **1-Carboxycyclohexaneacetic Acid (Gabapentin Impurity E)**

This protocol is based on the European Pharmacopoeia monograph for Gabapentin.

- Instrumentation: A liquid chromatograph equipped with a UV detector.
- Column: 4.6-mm × 25-cm column containing packing L1 (C18 silica gel).
- Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile (76:24, v/v). The buffer solution consists of 0.58 g of monobasic ammonium phosphate and 1.83 g of sodium perchlorate in 1000 mL of water, with the pH adjusted to 1.8 with perchloric acid.

- Flow Rate: Approximately 1 mL/min.
- Detection Wavelength: 215 nm.
- Standard Preparation: A solution of USP Gabapentin Related Compound E RS in the diluent to a known concentration of approximately 8.4 µg/mL. The diluent is prepared by dissolving 2.32 g of ammonium phosphate monobasic in 1000 mL of water and adjusting the pH to 2.0 with phosphoric acid.
- Sample Preparation: Prepare a solution of the test substance in the diluent to a suitable concentration.
- Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms. The peak corresponding to **1-Carboxycyclohexaneacetic acid** can be identified and quantified by comparing its retention time and response to that of the standard.

## Role in the Synthesis of Serotonin 5-HT<sub>2A</sub> Receptor Antagonists

**1-Carboxycyclohexaneacetic acid** serves as a valuable precursor in the synthesis of various pharmaceutically active compounds, including antagonists of the serotonin 5-HT<sub>2A</sub> receptor. The dicarboxylic acid moiety allows for further chemical modifications to build more complex molecular architectures.

## Representative Experimental Protocol: Synthesis of a 5-HT<sub>2A</sub> Receptor Antagonist Precursor

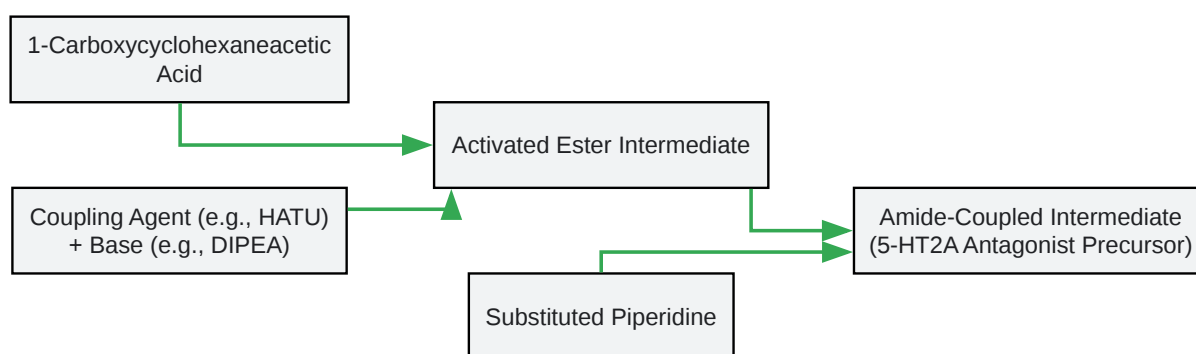
This protocol outlines a general procedure for the functionalization of **1-Carboxycyclohexaneacetic acid** to create a key intermediate for 5-HT<sub>2A</sub> antagonist synthesis. This often involves the formation of an amide bond with a suitable amine, such as a substituted piperidine derivative.

- Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve **1-Carboxycyclohexaneacetic acid** (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for

example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

- **Amide Bond Formation:** To the activated carboxylic acid solution, add the desired piperidine derivative (1 equivalent). Continue to stir the reaction mixture at room temperature.
- **Reaction Monitoring and Work-up:** Monitor the progress of the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

#### Logical Relationship for 5-HT2A Antagonist Precursor Synthesis



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Caption: Key steps in the synthesis of a 5-HT2A antagonist precursor.

## Involvement in Serotonin 5-HT2A Receptor Signaling

The therapeutic relevance of 5-HT<sub>2A</sub> receptor antagonists stems from their ability to modulate the signaling cascade initiated by the neurotransmitter serotonin. The 5-HT<sub>2A</sub> receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.

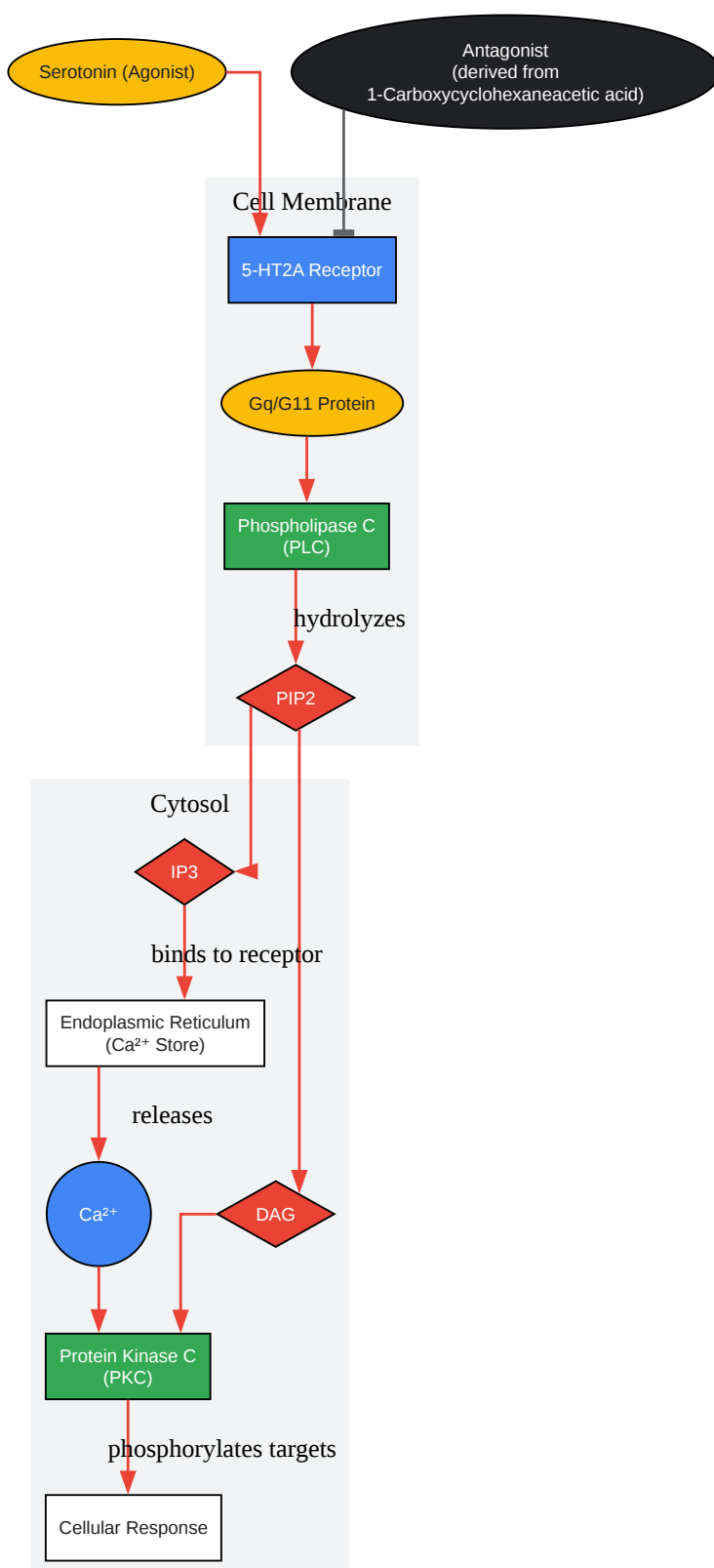
### Signaling Pathway of the 5-HT<sub>2A</sub> Receptor

Upon binding of an agonist like serotonin, the 5-HT<sub>2A</sub> receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the associated G protein. This initiates a downstream signaling cascade:

- **Activation of Phospholipase C (PLC):** The activated Gq alpha subunit stimulates the enzyme phospholipase C.
- **Hydrolysis of PIP<sub>2</sub>:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>), a membrane phospholipid.
- **Generation of Second Messengers:** This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- **Calcium Release:** IP<sub>3</sub> diffuses into the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca<sup>2+</sup>) into the cytosol.
- **Activation of Protein Kinase C (PKC):** The increase in intracellular Ca<sup>2+</sup> and the presence of DAG synergistically activate Protein Kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Antagonists developed from **1-Carboxycyclohexaneacetic acid** would act by blocking the initial binding of serotonin to the 5-HT<sub>2A</sub> receptor, thereby inhibiting this entire signaling cascade.

### Diagram of the 5-HT<sub>2A</sub> Receptor Signaling Pathway



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Caption: The Gq/G11-mediated signaling pathway of the 5-HT2A receptor.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Carboxycyclohexaneacetic acid** is classified with the following hazards:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.<sup>[4]</sup>

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**1-Carboxycyclohexaneacetic acid** is a versatile chemical intermediate with established importance in the pharmaceutical industry, particularly as a known impurity of Gabapentin and a precursor for the synthesis of 5-HT<sub>2A</sub> receptor antagonists. This guide has provided a detailed overview of its chemical properties, along with representative experimental protocols for its synthesis and analysis. The elucidation of its role in the context of 5-HT<sub>2A</sub> receptor signaling underscores its significance for researchers and professionals in the field of drug discovery and development.

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